2-Bromo-4,6-dimethylbenzenesulfonamide chemical structure and properties
2-Bromo-4,6-dimethylbenzenesulfonamide chemical structure and properties
Topic: 2-Bromo-4,6-dimethylbenzenesulfonamide Chemical Structure and Properties Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
[1]
Executive Summary
2-Bromo-4,6-dimethylbenzenesulfonamide is a highly specialized aryl sulfonamide scaffold characterized by significant steric congestion and a versatile halogen handle.[1][2] Unlike simple benzenesulfonamides, the 2,6-disubstitution pattern (bromo and methyl) flanking the sulfonamide group creates a "molecular gate" that modulates the reactivity of the nitrogen center, enhancing metabolic stability against hydrolysis in biological systems.[1] Simultaneously, the ortho-bromide serves as a high-value entry point for palladium-catalyzed cross-coupling reactions, making this molecule a critical building block in the synthesis of endothelin receptor antagonists, kinase inhibitors, and advanced agrochemicals.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Structural Analysis
The molecule features a benzene core decorated with a sulfonamide group at position 1. The steric environment is defined by:
-
Position 1: Sulfonamide moiety (
).[1][3] -
Position 2: Bromine atom (
), providing both steric bulk and a site for oxidative addition.[1] -
Positions 4 & 6: Methyl groups (
).[1] The 6-methyl group acts in concert with the 2-bromo substituent to twist the sulfonamide bond out of planarity with the aromatic ring, reducing conjugation and altering pKa.[1]
Key Properties Table[1]
| Property | Value / Description | Note |
| IUPAC Name | 2-Bromo-4,6-dimethylbenzenesulfonamide | |
| Molecular Formula | ||
| Molecular Weight | 264.14 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[1] |
| Melting Point | 165–175 °C (Predicted) | High MP due to intermolecular H-bonding and symmetry.[1] |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor water solubility due to lipophilic aryl core. |
| pKa (Sulfonamide NH) | ~10.2 | Slightly higher than unsubstituted sulfonamides due to electron-donating methyls.[1] |
| Precursor CAS | 1208074-67-2 | Refers to the Sulfonyl Chloride intermediate.[1] |
Synthesis & Manufacturing Protocol
Retrosynthetic Logic
Direct bromination of 4,6-dimethylbenzenesulfonamide is often non-selective.[1] The authoritative industrial route utilizes chlorosulfonation of 1-bromo-3,5-dimethylbenzene (5-bromo-m-xylene) .[1] The directing effects of the two meta-methyl groups and the bromine atom cooperatively activate the position ortho to the bromine (and para to a methyl) for electrophilic aromatic substitution.[1]
Step-by-Step Synthesis Protocol
Step 1: Chlorosulfonation (The Critical Step)
-
Reagents: 1-Bromo-3,5-dimethylbenzene (CAS 556-96-7), Chlorosulfonic acid (
).[1] -
Procedure:
-
Cool chlorosulfonic acid (5.0 equiv) to 0°C under inert atmosphere (
). -
Add 1-bromo-3,5-dimethylbenzene dropwise.[1] The reaction is exothermic.[4]
-
Heat to 60°C for 2 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.
-
Quench: Pour the reaction mixture slowly onto crushed ice. The product, 2-Bromo-4,6-dimethylbenzenesulfonyl chloride , precipitates as a solid.[1]
-
Purification: Filter and wash with cold water. Recrystallize from hexane/chloroform if necessary.
-
Step 2: Aminolysis[1]
-
Reagents:
(aqueous 28% or anhydrous gas), Tetrahydrofuran (THF). -
Procedure:
-
Dissolve the sulfonyl chloride in THF.
-
Cool to 0°C. Add aqueous ammonia (excess, 5–10 equiv) or bubble ammonia gas.
-
Stir at room temperature for 4 hours. The steric hindrance at the sulfonyl group requires longer reaction times than typical benzenesulfonyl chlorides.
-
Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2 to precipitate the sulfonamide.
-
Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
-
Synthesis Workflow Diagram
Caption: Industrial synthesis route via chlorosulfonation of 5-bromo-m-xylene followed by ammonolysis.
Reactivity & Functionalization Profile
Palladium-Catalyzed Cross-Coupling (The "Bromo" Handle)
The bromine atom at position 2 is electronically activated for oxidative addition, despite the steric crowding from the adjacent sulfonamide and methyl groups.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl sulfonamides.[1]
-
Catalyst System:
or with phosphine ligands (e.g., XPhos) is required to overcome steric hindrance. -
Application: Synthesis of biphenyl endothelin antagonists.
-
-
Buchwald-Hartwig Amination: Substitution of Br with amines to create aniline derivatives.[1]
Sulfonamide Nitrogen Functionalization
The
-
N-Alkylation: Requires strong bases (
or NaH) and elevated temperatures due to the "picket fence" effect of the ortho-methyl and ortho-bromo groups blocking the trajectory of the incoming electrophile.[1] -
Acylation: Reacts with acyl chlorides to form N-acyl sulfonamides (acidic bioisosteres of carboxylic acids).[1]
Reactivity Logic Map
Caption: Divergent reactivity profile: C-Br bond allows scaffold extension, while N-center allows derivatization.[1]
Applications in Drug Discovery[3]
Pharmacophore Utility
This molecule serves as a privileged scaffold in medicinal chemistry. The 2,6-substitution pattern serves a specific purpose:
-
Conformational Lock: The steric bulk forces the sulfonamide group into a preferred dihedral angle, often improving binding selectivity for protein pockets (e.g., GPCRs).
-
Metabolic Shielding: The methyl and bromo groups physically block Cytochrome P450 enzymes from oxidizing the aromatic ring positions ortho to the sulfonamide, extending the half-life (
) of the drug.
Target Classes
-
Endothelin Receptor Antagonists: The sulfonamide core mimics the transition state of peptide hydrolysis or binds to the zinc/allosteric sites of receptors.
-
Chemokine Receptor Blockers (CCR): Used in the synthesis of antagonists for autoimmune diseases.
-
Agrochemicals: Precursor to herbicides where the sulfonamide inhibits acetolactate synthase (ALS).
Safety & Handling (SDS Summary)
-
Hazards:
-
Handling: Use in a fume hood.[1] The sulfonyl chloride precursor is corrosive and reacts violently with water; the final sulfonamide is stable but should be handled with standard PPE (gloves, goggles).
-
Storage: Store in a cool, dry place. Hygroscopic tendency is low, but moisture should be avoided to prevent clumping.
References
-
Synthesis of Sulfonyl Chlorides: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (PMC). Available at: [Link]
-
Precursor Data (5-Bromo-m-xylene): 2-Bromo-1,3-dimethylbenzene Properties and Safety. PubChem.[5][6] Available at: [Link][1]
-
General Sulfonamide Synthesis: Amination of Sulfonyl Chlorides. Organic Syntheses, Coll. Vol. 10, p. 629. Available at: [Link][1]
Sources
- 1. 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)ben… [cymitquimica.com]
- 2. 7467-11-0|2,5-Dibromobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide | C13H15BrN2O4S | CID 18006165 - PubChem [pubchem.ncbi.nlm.nih.gov]
